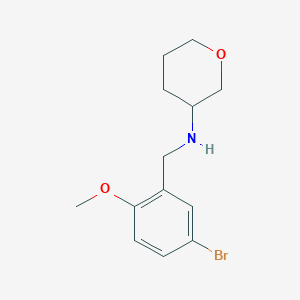
n-(5-Bromo-2-methoxybenzyl)tetrahydro-2h-pyran-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-(5-Bromo-2-methoxybenzyl)tetrahydro-2h-pyran-3-amine: is a chemical compound with the molecular formula C13H18BrNO2 . This compound is characterized by the presence of a bromine atom, a methoxy group, and a tetrahydropyran ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of n-(5-Bromo-2-methoxybenzyl)tetrahydro-2h-pyran-3-amine typically involves the reaction of 5-bromo-2-methoxybenzyl chloride with tetrahydro-2h-pyran-3-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: n-(5-Bromo-2-methoxybenzyl)tetrahydro-2h-pyran-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to form amines or alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
- Substitution reactions can yield derivatives with different functional groups.
- Oxidation reactions can produce aldehydes or carboxylic acids.
- Reduction reactions can result in the formation of primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, n-(5-Bromo-2-methoxybenzyl)tetrahydro-2h-pyran-3-amine is used as a building block for the synthesis of more complex molecules. It is valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can serve as a probe to investigate enzyme activity or receptor binding.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be used in the development of new drugs or as a lead compound for drug discovery.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers or used as an intermediate in the synthesis of other industrial chemicals.
Wirkmechanismus
The mechanism of action of n-(5-Bromo-2-methoxybenzyl)tetrahydro-2h-pyran-3-amine involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its binding affinity and selectivity. The compound can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
4-Aminotetrahydropyran: Similar in structure but lacks the bromine and methoxy groups.
5-Bromo-2-methoxybenzylamine: Contains the bromine and methoxy groups but lacks the tetrahydropyran ring.
Uniqueness: n-(5-Bromo-2-methoxybenzyl)tetrahydro-2h-pyran-3-amine is unique due to the combination of its functional groups and ring structure. This unique combination imparts specific chemical and biological properties that are not observed in similar compounds .
Eigenschaften
Molekularformel |
C13H18BrNO2 |
|---|---|
Molekulargewicht |
300.19 g/mol |
IUPAC-Name |
N-[(5-bromo-2-methoxyphenyl)methyl]oxan-3-amine |
InChI |
InChI=1S/C13H18BrNO2/c1-16-13-5-4-11(14)7-10(13)8-15-12-3-2-6-17-9-12/h4-5,7,12,15H,2-3,6,8-9H2,1H3 |
InChI-Schlüssel |
BSBWSKXSBDWGSU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)Br)CNC2CCCOC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


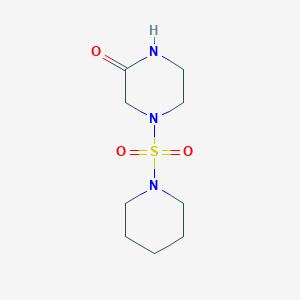
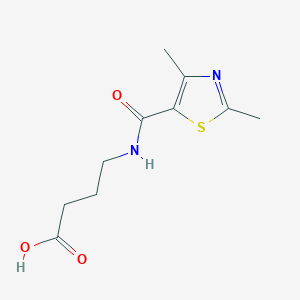


![3-Bromo-5,7-dichlorothieno[3,2-b]pyridine](/img/structure/B14906785.png)
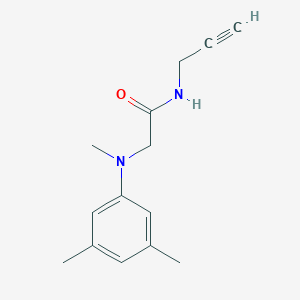
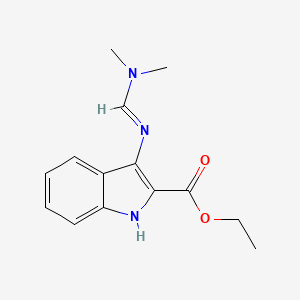
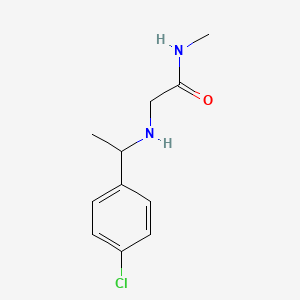


![N-[2-(2-pyridyl)-1H-benzimidazol-5-yl]furan-2-carboxamide](/img/structure/B14906828.png)

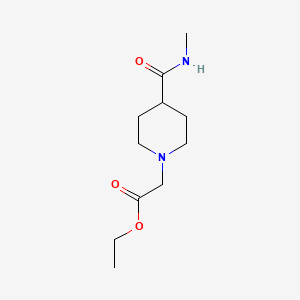
![3H-Pyrimido[4,5-b][1,4]oxazine-4,6(5H,7H)-dione](/img/structure/B14906836.png)
